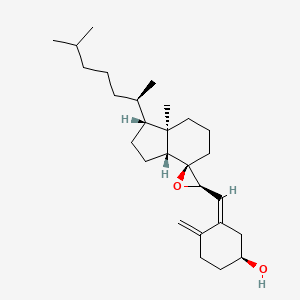
7,8-Epoxy-vitamin d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Epoxy-vitamin D3 is a derivative of vitamin D3, which is known for its crucial role in calcium homeostasis and bone health. This compound is formed through the oxidation of vitamin D3, resulting in the addition of an epoxy group at the 7,8 position. The presence of this epoxy group significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 7,8 position . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional functional groups, such as hydroxyl or keto groups.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
- 1-Hydroxy-7,8-epoxy-vitamin D3
- 1-Keto-7,8-epoxy-vitamin D3
- Various diol derivatives .
Applications De Recherche Scientifique
7,8-Epoxy-vitamin D3 has several applications in scientific research:
- Chemistry: Used as a model compound to study the oxidation and reduction reactions of vitamin D derivatives.
- Biology: Investigated for its potential effects on cellular processes and signaling pathways.
- Medicine: Explored for its potential therapeutic effects, particularly in bone health and calcium metabolism.
- Industry: Utilized in the development of fortified foods and supplements to enhance vitamin D stability and bioavailability .
Mécanisme D'action
The mechanism of action of 7,8-Epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis. The epoxy group at the 7,8 position may influence the binding affinity and specificity of the compound to VDR, thereby altering its biological effects .
Comparaison Avec Des Composés Similaires
- 1,25-Dihydroxyvitamin D3 (Calcitriol)
- 25-Hydroxyvitamin D3 (Calcidiol)
- 7-Dehydrocholesterol
Comparison: 7,8-Epoxy-vitamin D3 is unique due to the presence of the epoxy group, which imparts distinct chemical and biological properties compared to other vitamin D derivatives. For instance, while calcitriol is the hormonally active form of vitamin D3, this compound may exhibit different binding affinities and regulatory effects on gene expression .
Propriétés
IUPAC Name |
(1S,3Z)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24-,25-,26-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIIZNCOZEFKV-FIFMJTSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CCC4=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

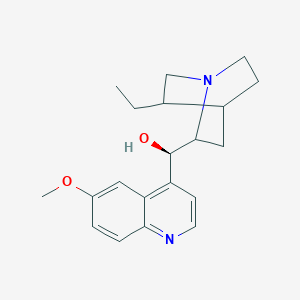
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)

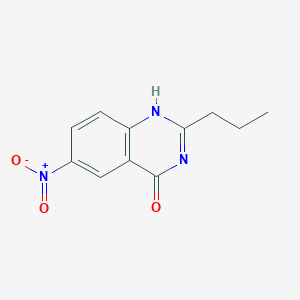


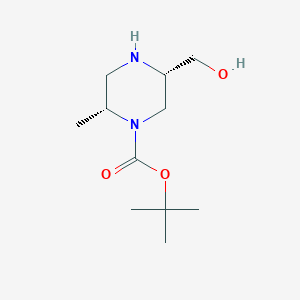

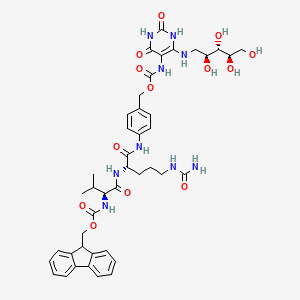
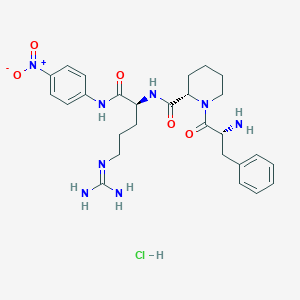

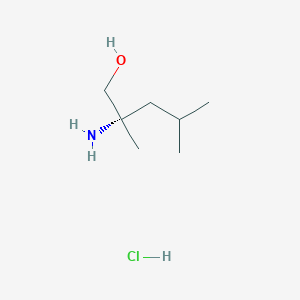
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
